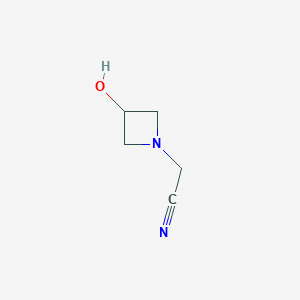

2-(3-Hydroxyazetidin-1-YL)acetonitrile

説明

特性

CAS番号 |

1342163-61-4 |

|---|---|

分子式 |

C5H8N2O |

分子量 |

112.13 g/mol |

IUPAC名 |

2-(3-hydroxyazetidin-1-yl)acetonitrile |

InChI |

InChI=1S/C5H8N2O/c6-1-2-7-3-5(8)4-7/h5,8H,2-4H2 |

InChIキー |

IWJFCDKYTMGNDB-UHFFFAOYSA-N |

SMILES |

C1C(CN1CC#N)O |

正規SMILES |

C1C(CN1CC#N)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Acetonitrile Derivatives

The following analysis compares 2-(3-hydroxyazetidin-1-YL)acetonitrile with analogous compounds based on substituent effects, synthesis strategies, and physical properties.

Physical Properties

Table 1 compares melting points, molecular weights, and yields of selected analogs:

Key Observations:

- Triazole-substituted derivatives exhibit higher melting points (>145°C), likely due to stronger intermolecular interactions.

準備方法

General Synthetic Strategy Overview

The synthesis of 2-(3-Hydroxyazetidin-1-yl)acetonitrile typically involves:

- Formation of the 3-hydroxyazetidine ring system.

- Introduction of the acetonitrile group at the nitrogen atom of the azetidine ring.

- Purification and isolation of the target compound or its hydrochloride salt.

Two primary approaches are reported:

- Direct reaction of 3-hydroxyazetidine with acetonitrile under acidic conditions.

- Multi-step synthesis involving protection, functional group transformations, and cyclization.

Synthesis of 3-Hydroxyazetidine Core

The 3-hydroxyazetidine moiety is a key intermediate and can be prepared via the following route:

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Cyclization | Reaction of tert-butylamine with epichlorohydrin in isopropanol under nitrogen atmosphere | Room temperature, 24-48 hours; followed by sodium bicarbonate reflux for 3-6 hours | Produces N-tert-butyl-3-hydroxyazetidine intermediate with high purity |

| 2. Acetylation | Acetylation of intermediate using acetic anhydride as solvent with ZnCl2 or ZnBr2 catalyst | 120-140 °C, 3-10 hours under nitrogen | Formation of N-acetyl-3-acetoxyazetidine intermediate; crude product used directly |

| 3. Deacetylation | Reflux in 1-30% aqueous HCl for 4-10 hours | Followed by extraction, recrystallization | Yields 3-hydroxyazetidine hydrochloride as a white solid; overall yield ~30% for three steps |

This method is supported by Chinese patent CN102976993A and CN102827052A, describing detailed reaction conditions, purification steps, and analytical validation such as NMR confirming the structure and purity.

Introduction of the Acetonitrile Group

The conversion of 3-hydroxyazetidine to this compound often involves nucleophilic substitution or condensation reactions:

- A common synthetic route includes reacting 3-hydroxyazetidine with acetonitrile in the presence of hydrochloric acid to form the hydrochloride salt of this compound.

- The reaction proceeds under controlled acidic conditions to facilitate the substitution at the nitrogen atom of the azetidine ring.

Representative Preparation Method from Patent Literature

While direct detailed preparation of this compound is scarce, analogous azetidine derivatives are prepared via multi-step sequences involving:

| Step | Reaction | Reagents & Conditions | Yield/Remarks |

|---|---|---|---|

| Acyl cyanation | Starting from piperidine derivatives, acyl cyanation with thionyl chloride and cyanation reagents | Use of phase-transfer catalysts, controlled temperature | High yield of cyanated intermediate (example from cobimetinib synthesis) |

| Hydrolysis & Esterification | Hydrolysis of cyano group followed by esterification with alcohols (methanol, ethanol, etc.) | Mild heating, catalytic conditions | Yields up to 80-85% reported |

| Protection & Cyclization | Amino group protection with di-tert-butyl dicarbonate; cyclization under azo and phosphine reagents | Controlled temperature, inert atmosphere | Formation of hydroxyazetidine ring systems |

| Condensation | Condensation with aromatic acids under condensing agents and alkali accelerators | Moderate temperatures, stirring | Final functionalized azetidine derivatives obtained |

This sequence, although applied to cobimetinib intermediates, illustrates the synthetic logic applicable to this compound preparation.

Chemical Reaction Analysis and Notes

- The hydroxy group on the azetidine ring is reactive and can undergo oxidation to ketones or aldehydes.

- The nitrile group is reducible to primary amines under suitable conditions (e.g., lithium aluminum hydride).

- Substitution reactions at the hydroxy group enable formation of ethers or esters, expanding the utility of the compound.

- Typical reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and alkyl halides (substitution).

Data Summary Table of Key Preparation Steps

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Hydroxyazetidin-1-YL)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using acetonitrile derivatives as precursors. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile has been used as a key precursor in heterocyclic synthesis under reflux conditions with arylidenemalononitriles, followed by crystallization from ethanol or DMSO . Optimization involves adjusting solvent polarity (e.g., acetonitrile as a co-solvent in sodium carbonate buffers ), reaction time, and temperature to improve yield.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, while Infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch at ~2200 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) with acetonitrile-water mobile phases ensures purity by detecting impurities (e.g., <0.1% thresholds) . Melting point determination and elemental analysis are also recommended for validation.

Q. What safety protocols are required when handling nitrile-containing compounds like this compound?

- Methodological Answer : Adhere to strict personal protective equipment (PPE) guidelines: wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of volatiles. Emergency procedures include rinsing eyes with water for 15 minutes and immediate medical consultation for ingestion . Store in ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound's reactivity?

- Methodological Answer : Density Functional Theory (DFT) studies predict electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to explain regioselectivity in cycloaddition reactions. For example, DFT calculations on analogous imidazodipyridines revealed charge distribution patterns critical for designing electrophilic/nucleophilic sites . Pair experimental spectral data (e.g., NMR shifts) with computed values to validate models.

Q. How should researchers resolve contradictions in spectral data or unexpected reaction yields?

- Methodological Answer : Cross-validate data using orthogonal techniques: compare experimental NMR/IR with computational predictions . For yield discrepancies, analyze reaction intermediates via LC-MS or adjust stoichiometry of reagents like arylidenemalononitriles . Re-evaluate solvent effects (e.g., acetonitrile’s polarity) on reaction kinetics .

Q. What strategies optimize solvent selection for reactions involving this compound?

- Methodological Answer : Acetonitrile is preferred for its high dielectric constant and miscibility with aqueous buffers, facilitating nucleophilic substitutions . For temperature-sensitive reactions, mix with DMSO or ethanol to balance polarity and boiling points . Conduct solvent screening assays (e.g., varying acetonitrile/water ratios) to maximize solubility of intermediates.

Q. How does the compound’s stability influence storage and experimental design?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis . Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks. Avoid prolonged exposure to moisture by using molecular sieves in storage containers .

Q. What alternative synthetic pathways exist for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。